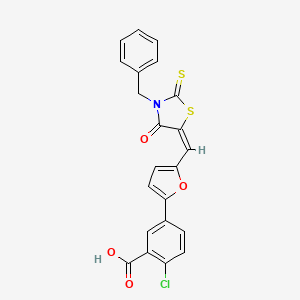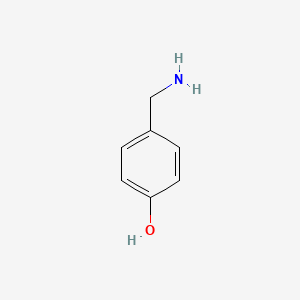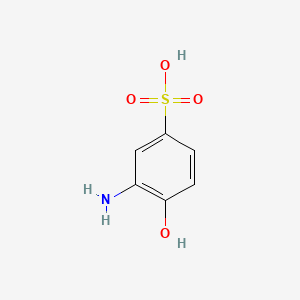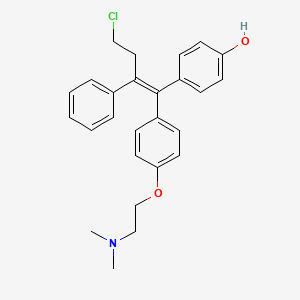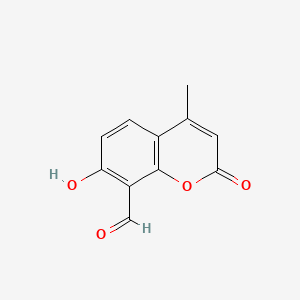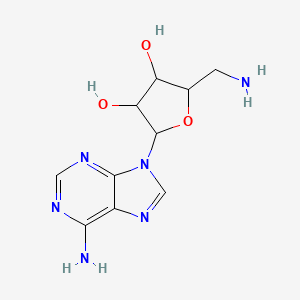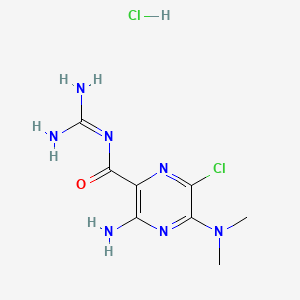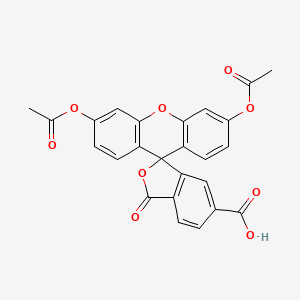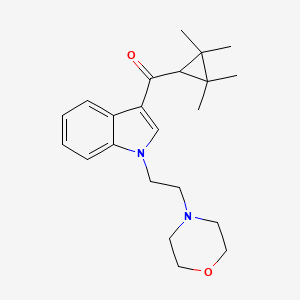
(1-(2-モルホリノエチル)-1H-インドール-3-イル)(2,2,3,3-テトラメチルシクロプロピル)メタノン
概要
説明
A-796260は、アボットラボラトリーズによって開発された合成カンナビノイドです。これは、カンナビノイドCB2受容体の強力かつ選択的なアゴニストとして作用し、CB1受容体に対する親和性は最小限です。 この化合物は、前臨床試験で鎮痛作用と抗炎症作用、特に神経障害性疼痛のモデルにおいて大きな可能性を示しています .
科学的研究の応用
Chemistry: Used as a reference compound in the study of cannabinoid receptor ligands.
Biology: Investigated for its role in modulating immune responses through CB2 receptor activation.
Medicine: Explored for its analgesic and anti-inflammatory properties, particularly in the treatment of neuropathic pain and inflammatory conditions.
Industry: Potential applications in the development of new therapeutic agents targeting the CB2 receptor
作用機序
A-796260は、主にカンナビノイドCB2受容体の活性化を介してその効果を発揮します。この受容体は、主に免疫細胞に発現しており、炎症応答の調節に関与しています。 CB2受容体に結合すると、A-796260は、炎症性サイトカイン産生の阻害と疼痛シグナルの減少につながる細胞内シグナル伝達経路を活性化します .
類似の化合物との比較
A-796260は、他の類似の化合物と比較して、CB2受容体に対する高い選択性でユニークです。関連する化合物には、次のようなものがあります。
A-834735: 同様の鎮痛作用を持つ別のCB2受容体アゴニスト。
A-836339: 構造は似ていますが、受容体結合親和性が異なる化合物。
A-796260は、CB2受容体に対する高い選択性により、CB1受容体活性化に関連する精神活性作用なしに、CB2媒介効果に焦点を当てた研究において貴重なツールとなっています。
さらに質問がある場合や、詳細が必要な場合は、遠慮なくお問い合わせください!
生化学分析
Biochemical Properties
A-796260 interacts primarily with the cannabinoid CB2 receptor, exhibiting high affinity and selectivity for this receptor over the CB1 receptor . The compound’s interaction with the CB2 receptor involves binding to the receptor’s active site, leading to receptor activation. This activation triggers a cascade of intracellular signaling pathways that modulate various biochemical reactions. A-796260 does not significantly interact with other enzymes or proteins, making it a highly selective CB2 receptor agonist .
Cellular Effects
A-796260 has been shown to influence various cellular processes, particularly in immune cells. By activating the CB2 receptor, A-796260 modulates cell signaling pathways involved in inflammation and pain. This activation leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, thereby reducing inflammation . Additionally, A-796260 affects gene expression related to immune response and cellular metabolism, further contributing to its anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of A-796260 involves its binding to the CB2 receptor, which is predominantly expressed in immune cells. Upon binding, A-796260 activates the receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP (cAMP) levels . This reduction in cAMP levels results in the activation of mitogen-activated protein kinases (MAPKs) and other downstream signaling molecules, ultimately leading to the modulation of gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of A-796260 have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that A-796260 maintains its efficacy in reducing inflammation and pain over extended periods . Prolonged exposure to A-796260 may lead to receptor desensitization, resulting in a diminished response over time .
Dosage Effects in Animal Models
In animal models, the effects of A-796260 vary with different dosages. At low doses, A-796260 effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, the compound may induce toxic effects, including hepatotoxicity and immunosuppression . The therapeutic window for A-796260 is relatively narrow, necessitating careful dosage optimization in preclinical and clinical studies .
Metabolic Pathways
A-796260 undergoes extensive metabolism in the liver, primarily through phase I metabolic reactions . The major metabolic pathways involve oxidative morpholine cleavage, hydroxylation, and dihydroxylation followed by dehydrogenation . These metabolic reactions are mediated by various cytochrome P450 isozymes, including CYP3A4 and CYP2D6 . The metabolites of A-796260 are excreted primarily through the urine .
Transport and Distribution
A-796260 is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target receptors . Additionally, A-796260 may interact with specific transporters and binding proteins that influence its localization and accumulation within tissues .
Subcellular Localization
The subcellular localization of A-796260 is primarily within the cytoplasm, where it interacts with the CB2 receptor . The compound’s activity is influenced by its localization, as it needs to reach the receptor’s active site to exert its effects . Post-translational modifications and targeting signals may also play a role in directing A-796260 to specific cellular compartments .
準備方法
合成経路と反応条件
A-796260の合成には、いくつかの重要なステップが含まれます。
インドールコアの形成: インドールコアは、フィッシャーインドール合成によって合成されます。この合成は、酸性条件下でフェニルヒドラジンとケトンを反応させることを含みます。
モルホリン基の導入: モルホリン基は、求核置換反応によって導入されます。この反応では、ハロゲン化前駆体がモルホリンと反応します。
シクロプロピルケトンの形成: テトラメチルシクロプロピルケトン部分は、適切なシクロプロピルケトン前駆体とルイス酸触媒を用いたフリーデル・クラフツアシル化反応によって導入されます.
工業生産方法
A-796260の工業生産は、同様の合成経路に従う可能性がありますが、収量と純度を最適化して、より大規模に行われます。これには、反応効率とスケーラビリティを高めるために、連続フロー化学技術が含まれる可能性があります。
化学反応の分析
反応の種類
A-796260は、いくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化誘導体の生成につながります。
還元: 還元反応は、ケトン基を修飾し、それをアルコールに変換する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 求電子置換反応には、通常、ハロゲンまたはニトロ化合物などの試薬が酸性または塩基性条件下で使用されます。
主要な生成物
これらの反応から生成される主要な生成物には、酸化誘導体、還元アルコール、および置換インドール化合物があり、それぞれ生物活性に潜在的な変化があります。
科学研究への応用
化学: カンナビノイド受容体リガンドの研究における参照化合物として使用されます。
生物学: CB2受容体活性化を介した免疫応答の調節における役割について調査されています。
医学: 神経障害性疼痛や炎症性疾患の治療において、特に鎮痛作用と抗炎症作用について研究されています。
類似化合物との比較
A-796260 is unique in its high selectivity for the CB2 receptor compared to other similar compounds. Some related compounds include:
A-834735: Another CB2 receptor agonist with similar analgesic properties.
A-836339: A compound with a similar structure but different receptor binding affinities.
JWH-200: A synthetic cannabinoid with activity at both CB1 and CB2 receptors, but less selectivity for CB2
A-796260 stands out due to its high selectivity for the CB2 receptor, making it a valuable tool in research focused on CB2-mediated effects without the psychoactive effects associated with CB1 receptor activation.
If you have any more questions or need further details, feel free to ask!
特性
IUPAC Name |
[1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-21(2)20(22(21,3)4)19(25)17-15-24(18-8-6-5-7-16(17)18)10-9-23-11-13-26-14-12-23/h5-8,15,20H,9-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFHOMLAFTWDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCN4CCOCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801010107 | |
| Record name | [1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801010107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895155-26-7 | |
| Record name | [1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=895155-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895155267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801010107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 895155-26-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | A-796260 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N69DXA53Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


